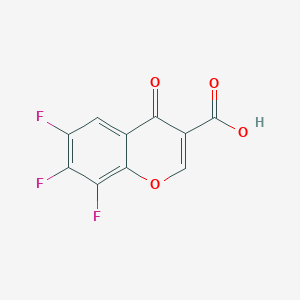
4H-1-Benzopyran-3-carboxylic acid, 6,7,8-trifluoro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, and a carboxylic acid group at position 3 on the chromene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid typically involves the introduction of fluorine atoms into the chromene structure. One common method is the electrophilic fluorination of a suitable chromene precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for the efficient and controlled introduction of fluorine atoms into the chromene structure, minimizing the formation of by-products and improving yield. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Amino or thiochromene derivatives.
Aplicaciones Científicas De Investigación
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-oxochromene-3-carboxylic acid: Lacks the fluorine atoms, resulting in different biological properties.
6,7-difluoro-4-oxochromene-3-carboxylic acid: Contains two fluorine atoms, potentially exhibiting different reactivity and biological activity.
8-fluoro-4-oxochromene-3-carboxylic acid: Contains a single fluorine atom, with distinct chemical and biological characteristics.
Uniqueness
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is unique due to the presence of three fluorine atoms, which can significantly enhance its biological activity and metabolic stability compared to its non-fluorinated or partially fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H3F3O4 |
|---|---|
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H3F3O4/c11-5-1-3-8(14)4(10(15)16)2-17-9(3)7(13)6(5)12/h1-2H,(H,15,16) |
Clave InChI |
JWYSQBCTSOVBKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1F)F)F)OC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)



![N-(2-ethylphenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089575.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
![2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14089588.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene](/img/structure/B14089596.png)

![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B14089606.png)
![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
